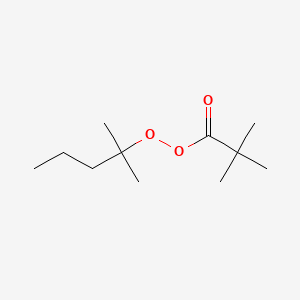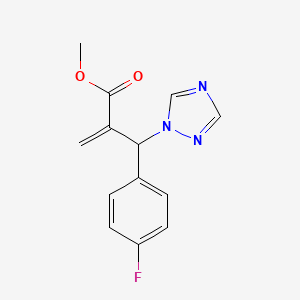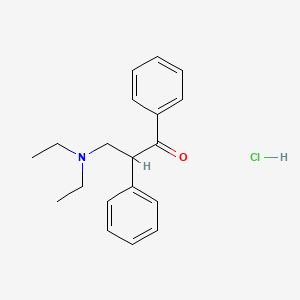
Heptachlorocyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptachlorocyclopentene is an organochlorine compound with the molecular formula C5HCl7 It is a highly chlorinated derivative of cyclopentene and is known for its stability and reactivity
Vorbereitungsmethoden
Heptachlorocyclopentene can be synthesized through the chlorination of cyclopentene. The process involves multiple steps of chlorination, where cyclopentene is reacted with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete chlorination. The final product is purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Heptachlorocyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentanones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated cyclopentene derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with alkenes, forming cycloaddition products.
Wissenschaftliche Forschungsanwendungen
Heptachlorocyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chlorinated organic compounds and as a reagent in organic synthesis.
Biology: Research studies explore its potential as a bioactive compound with antimicrobial and pesticidal properties.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of flame retardants, rubber additives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of heptachlorocyclopentene involves its interaction with cellular components. It can react with cellular alkenes through cycloaddition reactions, leading to the formation of adducts that can disrupt cellular functions. The compound’s high reactivity with nucleophiles allows it to interfere with various biochemical pathways, making it effective as an antimicrobial and pesticidal agent .
Vergleich Mit ähnlichen Verbindungen
Heptachlorocyclopentene is similar to other highly chlorinated cyclopentene derivatives, such as hexachlorocyclopentadiene. it is unique due to its higher chlorine content, which imparts greater stability and reactivity. Similar compounds include:
Hexachlorocyclopentadiene: Used as a precursor for pesticides and flame retardants.
Pentachlorocyclopentene: Less chlorinated and less reactive compared to this compound
This compound’s unique properties make it a valuable compound for various scientific and industrial applications. Its high reactivity and stability offer potential for further research and development in multiple fields.
Eigenschaften
CAS-Nummer |
62111-47-1 |
|---|---|
Molekularformel |
C5HCl7 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5-heptachlorocyclopentene |
InChI |
InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H |
InChI-Schlüssel |
AJUXFTIOMRYFRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)


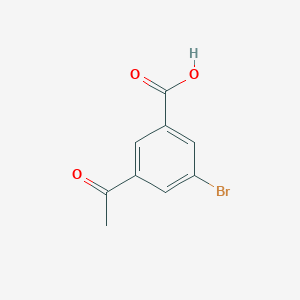
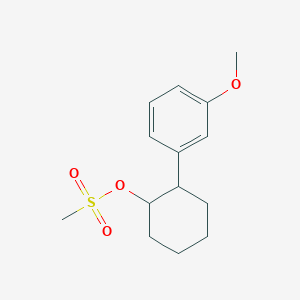
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
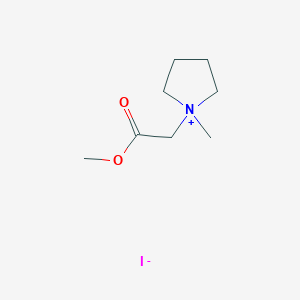
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
